4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane
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Overview
Description
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a synthetic organic compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . This compound features a seven-membered azepane ring fused with a thiazole ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various enzymes and receptors in the biological system . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as solubility and chemical stability may play a role .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane typically involves the reaction of 4-methylazepane with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane include:
4-Methyl-1-(1,3-thiazole-4-carbonyl)piperidine: This compound has a piperidine ring instead of an azepane ring, which may result in different biological activities.
4-Methyl-1-(1,3-thiazole-4-carbonyl)morpholine: The morpholine ring in this compound can lead to different chemical reactivity and biological properties.
4-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine: The pyrrolidine ring offers a different structural framework, potentially altering its interactions with biological targets.
This compound stands out due to its unique azepane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSJIQSXTAJDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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